molecular formula C8H16O4S B14899172 Ethyl 1-thio-beta-l-fucopyranoside

Ethyl 1-thio-beta-l-fucopyranoside

Cat. No.: B14899172
M. Wt: 208.28 g/mol
InChI Key: FFRRGRSSCFQGAP-FMGWEMOISA-N
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Description

3-(4-Fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)pyrrolidine typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reductive amination process where the aldehyde group of 4-fluorobenzaldehyde reacts with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for 3-(4-fluorophenyl)pyrrolidine often involve large-scale reductive amination processes, optimized for yield and purity. These methods may utilize continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-(4-Fluorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)pyrrolidine
  • 3-(4-Bromophenyl)pyrrolidine
  • 3-(4-Methylphenyl)pyrrolidine

Uniqueness

3-(4-Fluorophenyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. Compared to its analogs, the fluorine substitution often results in enhanced metabolic stability and improved pharmacokinetic profiles .

Properties

Molecular Formula

C8H16O4S

Molecular Weight

208.28 g/mol

IUPAC Name

(2R,3S,4R,5S,6S)-2-ethylsulfanyl-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C8H16O4S/c1-3-13-8-7(11)6(10)5(9)4(2)12-8/h4-11H,3H2,1-2H3/t4-,5+,6+,7-,8+/m0/s1

InChI Key

FFRRGRSSCFQGAP-FMGWEMOISA-N

Isomeric SMILES

CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)O)O)O

Canonical SMILES

CCSC1C(C(C(C(O1)C)O)O)O

Origin of Product

United States

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